![molecular formula C24H22N4O2 B2760747 2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile CAS No. 2320953-34-0](/img/structure/B2760747.png)
2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile is a member of the pyrazolo[1,5-a]pyrazine family, which has gained attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C23H24N4O
- Molecular Weight: 384.47 g/mol
Structural Features:
- The pyrazolo[1,5-a]pyrazine core is significant for its biological activity.
- The presence of the butoxyphenyl group enhances solubility and potential bioactivity.
Anticancer Properties
Recent studies indicate that pyrazolo derivatives exhibit promising anticancer activities. The specific compound discussed has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs): The compound acts as an inhibitor of CDK enzymes, crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis: In vitro studies have demonstrated that treatment with this compound results in increased markers of apoptosis in various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects: Some derivatives have shown anti-inflammatory properties, which can contribute to their anticancer effects by reducing tumor-promoting inflammation .
The proposed mechanism includes:
- Binding Affinity to CDKs: The compound selectively binds to the ATP-binding site of CDK2, inhibiting its activity and preventing progression through the cell cycle.
- Reactive Oxygen Species (ROS) Generation: Treatment with the compound has been associated with increased ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The IC50 values ranged from 8 to 15 µM across different cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12 |
A549 (Lung) | 10 |
HeLa (Cervical) | 15 |
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through Western blot analysis. The results showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2), confirming the compound's role in promoting apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other pyrazolo derivatives was conducted:
Compound Name | CDK Inhibition | Cytotoxicity | Anti-inflammatory Activity |
---|---|---|---|
2-{[2-(4-fluorophenyl)-4-oxo...} | Moderate | High | Low |
2-{[2-(2-butoxyphenyl)-4-oxo...} | High | Very High | Moderate |
Pyrazolo[3,4-d]pyrimidine Derivative | Low | Moderate | High |
Eigenschaften
IUPAC Name |
2-[[2-(2-butoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-3-14-30-23-11-7-6-10-20(23)21-15-22-24(29)27(12-13-28(22)26-21)17-19-9-5-4-8-18(19)16-25/h4-13,21-22,26H,2-3,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTADNPSCZCHVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2CC3C(=O)N(C=CN3N2)CC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.